molecular formula C21H23N3O4 B11315565 2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxybenzyl)acetamide

2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B11315565
M. Wt: 381.4 g/mol
InChI Key: CDPRJYZSWXZAJM-UHFFFAOYSA-N
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Description

2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxybenzyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzimidazole core fused with a dioxin ring and substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxybenzyl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Formation of the Dioxin Ring: The benzimidazole intermediate is then reacted with a suitable diol under dehydrating conditions to form the dioxin ring.

    Substitution with Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Acetamide Group: The final step involves the acylation of the intermediate with 2-methoxybenzylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the ethyl substituent.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzimidazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxybenzyl and ethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include benzimidazole N-oxides and carboxylic acids.

    Reduction: Reduced forms of the benzimidazole ring or the nitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxybenzyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.

    Industrial Applications: Potential use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its application.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxybenzyl)acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

2-(2-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C21H23N3O4/c1-3-20-23-15-10-18-19(28-9-8-27-18)11-16(15)24(20)13-21(25)22-12-14-6-4-5-7-17(14)26-2/h4-7,10-11H,3,8-9,12-13H2,1-2H3,(H,22,25)

InChI Key

CDPRJYZSWXZAJM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC3=C(C=C2N1CC(=O)NCC4=CC=CC=C4OC)OCCO3

Origin of Product

United States

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